molecular formula C12H8BrNO B1267202 2-(2-Bromobenzoyl)pyridine CAS No. 76160-34-4

2-(2-Bromobenzoyl)pyridine

Cat. No. B1267202
CAS RN: 76160-34-4
M. Wt: 262.1 g/mol
InChI Key: HMODYVBYHZJGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves strategies such as carbene transformations or C-H functionalizations. These methods are valued for their atom economy and the ability to introduce functional group diversity without generating environmentally hazardous byproducts. Cascade reactions, in particular, are considered ideal for synthesizing complex structures efficiently (Yu et al., 2018).

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, and their analysis often requires techniques such as X-ray crystallography. For example, the structure of similar compounds has been elucidated using single-crystal X-ray diffraction, revealing details about molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing (Rodi et al., 2013).

Chemical Reactions and Properties

Pyridine derivatives participate in various chemical reactions, including annulation processes that lead to the formation of complex heterocyclic structures. For instance, reactions between 2-arylimidazo[1,2-a]pyridines and alkynes have been developed to synthesize pyrido[1,2-a]benzimidazole derivatives, showcasing the potential for constructing diverse molecular frameworks (Peng et al., 2015).

Scientific Research Applications

Pharmaceutical Analysis

  • Field : Pharmaceutical Analysis
  • Application : “2-(2-Bromobenzoyl)pyridine” is used in the quantitation of bromazepam (BMZ) and one of the degradant and stated potential impurities; 2-(2-amino-5-bromobenzoyl) pyridine (ABP) .
  • Method : A stability-indicating RP-HPLC assay was established for the quantitation of bromazepam (BMZ) and one of the degradant and stated potential impurities; 2-(2-amino-5-bromobenzoyl) pyridine (ABP). The assay was accomplished on a C18 column (250 mm × 4.6 mm i.d., 5 μm particle size), and utilizing methanol-water (70: 30, v/v) as the mobile phase, at a flow rate of 1.0 ml min -1 .
  • Results : Calibration curves of BMZ and ABP were created in the range of 1–16 μg mL -1 with mean recovery percentage of 100.02 ± 1.245 and 99.74 ± 1.124, and detection limit of 0.20 μg mL -1 and 0.24 μg mL -1 respectively .

Synthesis of 2-Pyridones

  • Field : Organic Chemistry
  • Application : “2-(2-Bromobenzoyl)pyridine” is related to the synthesis of 2-pyridone compounds, which have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
  • Method : The synthesis methods of 2-pyridone have been extensively and comprehensively reviewed .
  • Results : The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention .

Metabolic Pathway Analysis

  • Field : Biochemistry
  • Application : “2-(2-Bromobenzoyl)pyridine” is related to the metabolic pathway of bromazepam. The main metabolic pathway of bromazepam includes C3 hydroxylation and heterocyclic ring hydrolysis producing two metabolites 3-hydroxy bromazepam and 2-(2-amino-5-bromobenzoyl)pyridine metabolites that are excreted in the urine .
  • Method : The metabolic pathway of bromazepam was analyzed using various biochemical techniques .
  • Results : The results showed that bromazepam is easily degraded in acidic and alkaline conditions .

HPLC Column Separation

  • Field : Analytical Chemistry
  • Application : “2-(2-Bromobenzoyl)pyridine” is used in the separation process on Newcrom R1 HPLC column .
  • Method : The separation was accomplished using a Newcrom R1 HPLC column .
  • Results : The results showed successful separation of 2-(2-Bromobenzoyl)pyridine on the Newcrom R1 HPLC column .

Biological Potential of Indole Derivatives

  • Field : Biochemistry
  • Application : “2-(2-Bromobenzoyl)pyridine” is related to the biological potential of indole derivatives. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
  • Method : The biological potential of indole derivatives was analyzed using various biochemical techniques .
  • Results : The results showed that indole derivatives possess various biological activities .

Separation on Newcrom R1 HPLC Column

  • Field : Analytical Chemistry
  • Application : “2-(2-Bromobenzoyl)pyridine” is used in the separation process on Newcrom R1 HPLC column .
  • Method : The separation was accomplished using a Newcrom R1 HPLC column .
  • Results : The results showed successful separation of 2-(2-Bromobenzoyl)pyridine on the Newcrom R1 HPLC column .

Safety And Hazards

Handling “2-(2-Bromobenzoyl)pyridine” requires precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMODYVBYHZJGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227011
Record name Methanone, (2-bromophenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromobenzoyl)pyridine

CAS RN

76160-34-4
Record name Methanone, (2-bromophenyl)-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2-bromophenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.